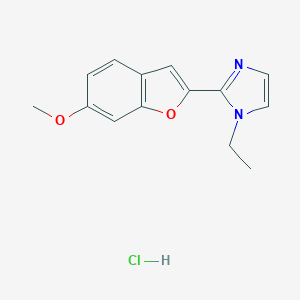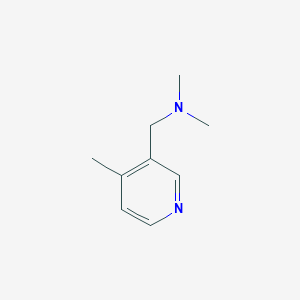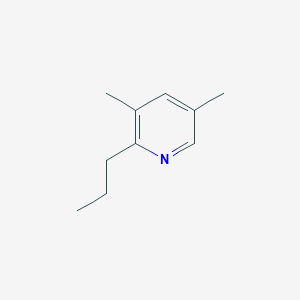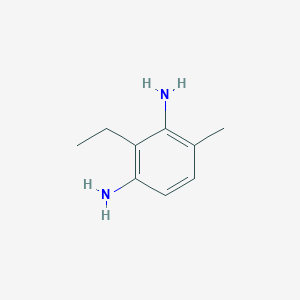
2-Ethyl-4-methylbenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-methylbenzene-1,3-diamine, also known as Ethylbenzene diamine (EBDA), is a chemical compound that has been widely studied for its potential applications in various fields. EBDA belongs to the class of aromatic diamines and is primarily used in the production of polyurethane foams, coatings, and adhesives.
Mécanisme D'action
EBDA acts as a cross-linking agent in the curing process of epoxy resins. It reacts with the epoxy groups of the resin to form a three-dimensional network, which imparts strength and rigidity to the cured product. The mechanism of action of EBDA in other applications is still under investigation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of EBDA. However, it has been reported that EBDA is a skin sensitizer and can cause skin irritation upon contact. Therefore, proper safety measures must be taken while handling this compound.
Avantages Et Limitations Des Expériences En Laboratoire
EBDA has several advantages as a curing agent for epoxy resins. It has a low viscosity, which allows for easy mixing with the resin. It also has a relatively long pot life, which provides sufficient time for processing and application. However, EBDA has certain limitations, such as its sensitivity to moisture and its tendency to form gels during storage.
Orientations Futures
There are several future directions for research on EBDA. One potential area of investigation is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the exploration of new applications for EBDA in fields such as biomedicine and nanotechnology. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of EBDA.
Méthodes De Synthèse
EBDA is synthesized through a multi-step reaction process. The first step involves the nitration of ethylbenzene to produce 2-nitroethylbenzene, which is then hydrogenated to obtain 2-ethylbenzene-1,3-diamine. Further alkylation of this compound with methyl iodide yields the final product, 2-Ethyl-4-methylbenzene-1,3-diamine.
Applications De Recherche Scientifique
EBDA has been extensively studied for its potential applications in various fields such as materials science, organic chemistry, and medicinal chemistry. In materials science, EBDA is used as a curing agent for epoxy resins, which are widely used in the production of coatings, adhesives, and composites. In organic chemistry, EBDA is used as a building block for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
151391-29-6 |
|---|---|
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-ethyl-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2/c1-3-7-8(10)5-4-6(2)9(7)11/h4-5H,3,10-11H2,1-2H3 |
Clé InChI |
CXBKCCFNNNPCLB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1N)C)N |
SMILES canonique |
CCC1=C(C=CC(=C1N)C)N |
Synonymes |
1,3-Benzenediamine,2-ethyl-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




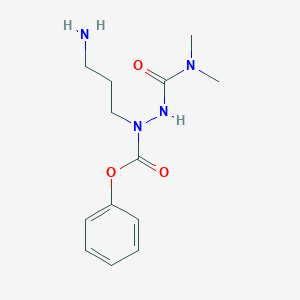
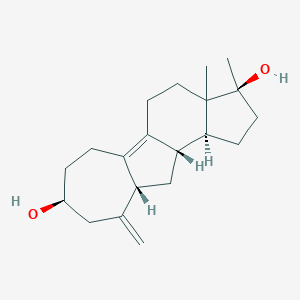

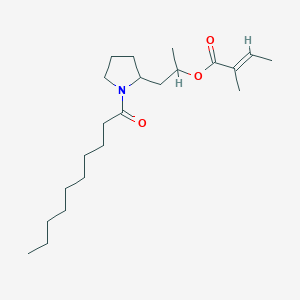
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)

